Valencene vs. Nootkatone: Quantifying the Differential Potency as Efflux Pump Inhibitors in Multidrug-Resistant S. aureus
In a direct head-to-head study against multidrug-resistant S. aureus strains, valencene demonstrated superior activity as an efflux pump inhibitor (EPI) compared to its oxidized derivative, nootkatone. Against the RN4220 strain (carrying MsrA), valencene reduced the minimum inhibitory concentration (MIC) of the antibiotic erythromycin by 99%. Its activity against the Tet(K) efflux pump in the IS-58 strain was also pronounced, reducing the MIC of the substrate ethidium bromide (EtBr) by 90% [1]. In stark contrast, nootkatone's EPI activity in the same study was limited to a 21.9% reduction in EtBr MIC against the 1199B strain (NorA), and a 20% reduction against the IS-58 strain [1]. This data clearly establishes valencene as a significantly more potent EPI, with up to 4.7-fold greater activity in comparable assays.
| Evidence Dimension | Efflux Pump Inhibition (MIC Reduction of a Model Substrate) |
|---|---|
| Target Compound Data | 99% reduction in erythromycin MIC (RN4220 strain); 90% reduction in EtBr MIC (IS-58 strain) |
| Comparator Or Baseline | Nootkatone: 21.9% reduction in EtBr MIC (1199B strain); 20% reduction in EtBr MIC (IS-58 strain) |
| Quantified Difference | Valencene achieved a >4.5-fold greater reduction in substrate MIC (90% vs. 20%) in the IS-58 strain. |
| Conditions | Broth microdilution assay against S. aureus strains 1199B, IS-58, and RN4220, which carry NorA, Tet(K), and MsrA efflux pumps, respectively. |
Why This Matters
For researchers developing antibiotic adjuvants, this data identifies valencene, not nootkatone, as the lead sesquiterpene scaffold for targeting MsrA and Tet(K) efflux pumps, directly impacting procurement decisions for drug discovery programs.
- [1] Oliveira-Tintino, C. D. M., et al. (2023). Valencene, Nootkatone and Their Liposomal Nanoformulations as Potential Inhibitors of NorA, Tet(K), MsrA, and MepA Efflux Pumps in Staphylococcus aureus Strains. Pharmaceutics, 15(10), 2400. View Source
